molecular formula C9H9BrFNO4 B8126463 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene

Cat. No.: B8126463
M. Wt: 294.07 g/mol
InChI Key: OEPMIIDAGPEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, a 2-methoxyethoxy group at position 2, and a nitro group at position 4. This structure combines electron-withdrawing (bromo, fluoro, nitro) and electron-donating (2-methoxyethoxy) substituents, creating unique electronic and steric properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in substitution and coupling reactions.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMIIDAGPEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-aniline.

    Reduction: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-amino-benzene.

    Oxidation: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzaldehyde.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the nitro group may interact with enzymes or proteins, affecting their function.

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

1-Bromo-3-methoxy-5-nitrobenzene ()
  • Structure : Bromo (1), methoxy (3), nitro (5).
  • Key Differences : Lacks fluorine and the extended 2-methoxyethoxy group. Methoxy at position 3 instead of fluorine alters electron density, reducing electrophilicity at the aromatic ring.
  • Reactivity : Simpler structure may favor nucleophilic aromatic substitution (NAS) but lacks the steric hindrance of the 2-methoxyethoxy chain .
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene ()
  • Structure : Bromo (5), chloro (1), fluoro (2), nitro (3).
  • Key Differences : Chloro substituent introduces a stronger electron-withdrawing effect than methoxyethoxy. The shifted nitro group (position 3) enhances meta-directing effects.
  • Molecular Weight : 254.44 g/mol (vs. higher mass for the target compound due to 2-methoxyethoxy).
  • Application : Likely used in cross-coupling reactions due to multiple halogens .

Alkoxy Chain Variations

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene ()
  • Structure : Methoxy (2), fluoro (4), nitro (5).
  • Key Differences : Methoxy group at position 2 but lacks the ethoxy extension. Fluorine at position 4 instead of 3 alters regioselectivity in reactions.
  • Safety : Classified with hazards H302, H315, H319, H335, similar to brominated aromatics .
1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene ()
  • Structure : Ethoxy (2), fluoro (5), nitro (3).
  • Key Differences : Shorter ethoxy chain reduces steric bulk compared to 2-methoxyethoxy. Nitro at position 3 vs. 5 may affect solubility and reactivity in NAS .

Halogen and Functional Group Diversity

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene ()
  • Structure : Bromo (1), iodo (2), nitro (3), trifluoromethoxy (5).
  • Key Differences : Iodo substituent increases molecular weight (411.9 g/mol) and polarizability. Trifluoromethoxy enhances electron-withdrawing effects and lipophilicity.
  • Application: Potential use in radioimaging or as a heavy-atom catalyst .
1-Bromo-3-(chloromethyl)-5-nitrobenzene ()
  • Structure : Bromo (1), chloromethyl (3), nitro (5).
  • Key Differences : Chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic displacement). Lacks fluorine and alkoxy groups, reducing steric complexity .

Biological Activity

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both nitro and halogen substituents suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₂BrFNO₃
  • Molecular Weight : 293.12 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Halogen Bonding : The bromine and fluorine atoms may participate in halogen bonding, which can enhance the binding affinity to specific molecular targets.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain metabolic enzymes, which could be beneficial in treating diseases like cancer or bacterial infections.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Notably:

  • In vitro Studies : Compounds structurally similar to this compound have shown activity against a range of bacteria, including E. coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for related compounds were reported between 62.5 µg/mL and 78.12 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound is under investigation, with studies focusing on its effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)226
A549 (Lung)242.52

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition effects of related bromophenols on carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE). The compounds displayed Ki values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against hCA I and hCA II isoenzymes, indicating potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
  • Antibacterial Activity Study : Another study highlighted the antibacterial properties of bromophenol derivatives, showing significant inhibition against methicillin-resistant strains of Staphylococcus aureus (MRSA), reinforcing the need for further research into their clinical applications .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene?

  • Methodological Answer : A multi-step synthesis is typically employed:
  • Step 1 : Bromination of a fluorinated benzene precursor (e.g., 1-fluoro-3-(2-methoxyethoxy)benzene) using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the ortho position relative to the methoxyethoxy group .
  • Step 2 : Nitration via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct the nitro group to the para position relative to bromine, leveraging the meta-directing effect of the methoxyethoxy group .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer :
  • NMR Analysis : ¹H NMR will show distinct signals for the methoxyethoxy group (δ ~3.3–3.5 ppm for OCH₃, δ ~4.1–4.3 ppm for OCH₂CH₂O) and aromatic protons (coupling patterns confirm substitution positions). ¹⁹F NMR resolves fluorine environments (δ ~-110 to -120 ppm for aromatic F) .
  • Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 318.984 (C₉H₈BrFNO₄).
  • X-ray Crystallography (if crystalline): Provides definitive bond lengths and angles, though crystallization may require slow evaporation from dichloromethane/hexane .

Advanced Research Questions

Q. How do electronic effects of substituents influence nitration regioselectivity in multi-halogenated benzene derivatives?

  • Methodological Answer :
  • The methoxyethoxy group (-OCH₂CH₂OCH₃) is a strong electron-donating group (EDG) via resonance, directing nitration to the meta position relative to itself. Bromine (electron-withdrawing, EWG) directs nitration to its para position. Computational studies (DFT) can model charge distribution to predict dominant pathways .
  • Experimental Validation : Competitive nitration of analogs (e.g., removing bromine or methoxyethoxy) reveals shifts in regioselectivity. For example, 1-fluoro-3-(2-methoxyethoxy)benzene nitrates exclusively at the meta position to the EDG .

Q. What strategies resolve conflicting spectral data (e.g., overlapping signals in NMR) for highly substituted aromatic systems?

  • Methodological Answer :
  • DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in the methoxyethoxy chain.
  • 2D NMR (COSY, HSQC) : Resolves coupling networks; HSQC correlates ¹H signals with ¹³C shifts, clarifying aromatic proton assignments .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OCH₂CH₂O-) to simplify ¹H NMR splitting patterns .

Q. How does the 2-methoxyethoxy group impact solubility and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Solubility : The polar ether chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating Suzuki-Miyaura couplings with arylboronic acids. Compare with non-ether analogs (e.g., bromo-nitrobenzenes), which require higher temperatures .
  • Reactivity : The EDG activates the benzene ring toward electrophilic substitution but may deactivate positions for nucleophilic attack. Kinetic studies (e.g., monitoring Pd-catalyzed coupling rates) quantify electronic effects .

Q. What biological activities are predicted for nitro-aromatic compounds with similar substitution patterns?

  • Methodological Answer :
  • Antimicrobial Screening : Analogous compounds (e.g., 4-bromo-5-fluoro-2-nitrophenol) show moderate activity against S. aureus (MIC = 16 µg/mL) due to nitro group redox activity .
  • Anticancer Potential : Nitro groups in meta positions to halogens (e.g., 5-nitro-2-bromobenzotrifluoride) exhibit cytotoxicity via ROS generation in HepG2 cells (IC₅₀ = 8.2 µM) .
  • In Silico Modeling : Use molecular docking (e.g., with E. coli DNA gyrase) to predict binding affinity and guide SAR studies .

Data Contradictions and Resolution

Q. Conflicting reports on nitration regioselectivity: How to reconcile discrepancies?

  • Methodological Answer :
  • Variable Reaction Conditions : Higher nitration temperatures (>10°C) may favor kinetic vs. thermodynamic control. For example, at 25°C, steric hindrance from the methoxyethoxy group may shift nitration to the less hindered para-bromo position .
  • Competitive Directing Effects : Use Hammett σ values to rank substituent strengths (e.g., -NO₂: σₘ = 0.71, -OCH₂CH₂OCH₃: σₚ = -0.27). Dominant EWG (bromine) overrides EDG in directing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.